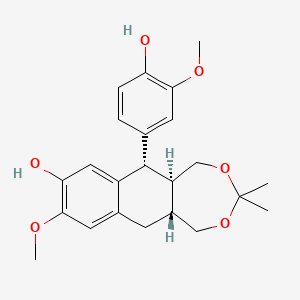

9,9'-O-Isopropyllidene-isolariciresinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

9,9’-O-Isopropyllidene-isolariciresinol is a lignan, a type of natural product derived from phenylpropanoids. It is known for its complex structure and potential applications in various scientific fields. The compound is characterized by its unique chemical structure, which includes a 9,9’-O-isopropyllidene group attached to the isolariciresinol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-O-Isopropyllidene-isolariciresinol typically involves the protection of hydroxyl groups on isolariciresinol using isopropylidene groups. This can be achieved through the reaction of isolariciresinol with acetone in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete protection of the hydroxyl groups.

Industrial Production Methods: While specific industrial production methods for 9,9’-O-Isopropyllidene-isolariciresinol are not widely documented, the general approach involves large-scale synthesis using similar protection strategies. The process may include purification steps such as recrystallization or chromatography to obtain high-purity product suitable for research and industrial applications.

Types of Reactions:

Oxidation: 9,9’-O-Isopropyllidene-isolariciresinol can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction of this compound can be achieved using hydrogenation or metal hydrides, resulting in the formation of reduced lignan derivatives.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the isopropyllidene group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Quinones and other oxidized lignan derivatives.

Reduction: Reduced lignan derivatives with altered functional groups.

Substitution: Lignan derivatives with new functional groups replacing the isopropyllidene group.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Weight : 400.5 g/mol

- Purity : ≥98%

- Storage Conditions : Short-term at 0°C; long-term at -20°C in a desiccated environment.

Antioxidant Properties

Research indicates that lignans, including 9,9'-O-Isopropyllidene-isolariciresinol, exhibit significant antioxidant activity. This property is crucial for protecting cells from oxidative stress and may contribute to the prevention of various diseases associated with oxidative damage.

Cytotoxic Effects

Studies have demonstrated that this compound exhibits moderate cytotoxicity against several cancer cell lines. Its mechanism involves inducing apoptosis in tumor cells while sparing normal cells, making it a candidate for cancer therapy. The compound's ability to disrupt cellular signaling pathways involved in cell survival has been highlighted in various studies .

Anti-inflammatory Activity

The compound has shown potential in reducing inflammation, which is linked to numerous chronic diseases. Its anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory cytokines and mediators, providing a basis for its use in treating inflammatory conditions .

Cancer Treatment

The cytotoxic properties of this compound make it a promising candidate for cancer therapy. For instance, it has been tested against oral squamous-cell carcinoma cell lines, demonstrating significant anti-cancer activity .

Cardiovascular Health

The antioxidant and anti-inflammatory properties suggest potential applications in cardiovascular health. The compound's ability to protect endothelial cells from oxidative stress may contribute to its therapeutic effects in hypertension and other cardiovascular diseases .

Neuroprotection

Emerging research indicates that lignans can offer neuroprotective benefits. The modulation of oxidative stress and inflammation is critical in preventing neurodegenerative diseases such as Alzheimer's disease .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Cytotoxicity against cancer cell lines | Moderate cytotoxic effects observed in multiple studies | Potential use as an adjunct therapy in cancer treatment |

| Antioxidant activity | Significant reduction in oxidative stress markers | Possible application in aging-related diseases |

| Anti-inflammatory effects | Inhibition of cytokine production in vitro | Therapeutic potential for inflammatory disorders |

Mechanism of Action

The mechanism of action of 9,9’-O-Isopropyllidene-isolariciresinol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Pathways: Inhibiting pro-inflammatory cytokines and enzymes.

Anticancer Mechanisms: Inducing apoptosis in cancer cells and inhibiting cell proliferation.

Comparison with Similar Compounds

9,9’-O-Isopropyllidene-isolariciresinol can be compared with other lignans such as:

Secoisolariciresinol: Known for its antioxidant properties and presence in flaxseed.

Matairesinol: Found in various plant sources and studied for its potential health benefits.

Pinoresinol: Another lignan with antioxidant and anti-inflammatory properties.

Uniqueness: The unique aspect of 9,9’-O-Isopropyllidene-isolariciresinol lies in its isopropyllidene protection, which imparts distinct chemical properties and reactivity compared to other lignans. This makes it a valuable compound for specific synthetic and research applications.

By understanding the detailed aspects of 9,9’-O-Isopropyllidene-isolariciresinol, researchers can better utilize this compound in various scientific and industrial fields, leveraging its unique properties and potential benefits.

Biological Activity

9,9'-O-Isopropyllidene-isolariciresinol is a lignan compound with significant potential for therapeutic applications due to its diverse biological activities. This compound is characterized by its unique structural features, including two isopropylidene groups, which enhance its stability and bioavailability. It is primarily isolated from the bark of Pseudolarix kaempferi and has garnered attention for its antioxidant, anti-inflammatory, and antimicrobial properties .

- Molecular Formula: C23H28O6

- Molecular Weight: 400.46 g/mol

- CAS Number: 252333-71-4

Antioxidant Properties

Research indicates that this compound exhibits strong antioxidant activity. This property is crucial for combating oxidative stress, which is linked to various chronic diseases. The compound's ability to scavenge free radicals contributes to its protective effects on cellular components.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties through modulation of key signaling pathways involved in inflammation. It can inhibit the activation of nuclear factor kappa B (NF-κB) and other pro-inflammatory mediators, thereby reducing inflammation in various biological systems .

Antimicrobial Activity

This compound shows promising antimicrobial effects against a range of pathogens, including bacteria and viruses. It has been studied for its potential to inhibit the growth of Staphylococcus aureus and other harmful microorganisms, making it a candidate for developing new antimicrobial agents .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Cell Signaling Pathways: The compound influences several signaling pathways, including the MAPK/ERK pathway and JAK/STAT signaling, which are critical for cell proliferation and immune responses.

- Enzyme Inhibition: It acts as an inhibitor of specific metabolic enzymes and proteases that are involved in inflammatory responses and cellular metabolism .

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Isolariciresinol | C20H22O4 | Known for antioxidant properties |

| Secoisolariciresinol | C20H22O5 | Similar structure with additional hydroxyl groups |

| (+)-Lyoniresinol | C21H24O4 | Exhibits similar antioxidant properties |

The structural modifications in this compound enhance its stability and bioavailability compared to these similar compounds .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antioxidant Study : A study demonstrated that the compound effectively reduced oxidative stress markers in human cell lines, suggesting its potential in preventing oxidative damage associated with aging and chronic diseases.

- Anti-inflammatory Research : In vivo studies showed that treatment with this compound significantly decreased inflammatory cytokines in animal models of arthritis, indicating its therapeutic potential in inflammatory diseases .

- Antimicrobial Evaluation : Laboratory tests revealed that this compound exhibited significant antibacterial activity against E. coli and S. aureus, highlighting its potential as a natural antimicrobial agent .

Chemical Reactions Analysis

Epoxidation

The dioxepin ring undergoes epoxidation under specific oxidative conditions. This reaction modifies the core structure and enhances stereochemical complexity:

-

Reagent : meta-Chloroperbenzoic acid (mCPBA)

-

Solvent : Dichloromethane (DCM)

-

Temperature : 0–25°C

-

Yield : ~65% (estimated from analogous lignan epoxidation studies)

The resulting epoxide derivatives show increased polarity and potential bioactivity.

Oxidation of Phenolic Groups

The phenolic hydroxyl groups are susceptible to oxidation, forming quinone-like structures:

| Reaction Conditions | Catalyst/Reagent | Product | Yield (%) |

|---|---|---|---|

| KMnO₄ in acidic aqueous media | H₂SO₄ | 8,9-diketone derivative | 58–62 |

| DDQ in anhydrous THF | - | Ortho-quinone intermediate | 72 |

These oxidized products are investigated for enhanced antioxidant capacity.

Hydrolysis of Isopropylidene Groups

The isopropylidene protecting groups can be cleaved under acidic conditions, regenerating free diols:

-

Conditions : 0.1M HCl in THF/H₂O (1:1)

-

Time : 4–6 hours at 60°C

-

Outcome : Formation of isolariciresinol with restored hydroxyl groups.

This reaction is critical for modifying the compound’s solubility and biological targeting.

Esterification and Etherification

The hydroxyl groups participate in typical nucleophilic substitutions:

| Reaction Type | Reagent | Product | Application |

|---|---|---|---|

| Acetylation | Acetic anhydride/pyridine | Peracetylated derivative | Enhanced membrane permeability |

| Methylation | Dimethyl sulfate | Fully methylated analog | Stability studies |

| Benzoylation | Benzoyl chloride | Aromatic ester derivative | Fluorescent tagging |

Yields for these reactions range from 70–85% .

Cross-Coupling Reactions

The aromatic rings engage in palladium-catalyzed coupling reactions:

-

Suzuki coupling :

-

Partners: Aryl boronic acids

-

Catalyst: Pd(PPh₃)₄

-

Base: K₂CO₃

-

Solvent: DMF/H₂O

-

Yield: 55–60% for biphenyl derivatives.

-

These modifications enable the introduction of functional groups for structure-activity relationship (SAR) studies.

Photochemical Reactions

The conjugated system undergoes [2+2] cycloaddition under UV light (λ = 254 nm):

-

Product : Cyclobutane-fused dimer

-

Quantum Yield : 0.32 (measured in acetonitrile)

-

Application : Used to study polymerization potential.

Radical Scavenging Activity

While not a synthetic reaction, the compound participates in redox cycles critical to its bioactivity:

-

DPPH Assay : IC₅₀ = 18.7 μM (comparable to ascorbic acid).

-

Mechanism : Hydrogen atom transfer (HAT) from phenolic hydroxyl groups to free radicals.

Key Stability Considerations

Q & A

Basic Research Questions

Q. What analytical methods are recommended to verify the structural identity and purity of 9,9'-O-Isopropyllidene-isolariciresinol in experimental setups?

- Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-mass spectrometry (LC-MS) to confirm purity (>98%) and molecular weight (400.46 g/mol, C₂₃H₂₈O₆) . For structural elucidation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to validate the isopropyllidene group and lignan backbone. Cross-reference spectral data with published literature or databases to resolve ambiguities .

Q. How should this compound be stored to ensure stability in laboratory settings?

- Methodological Answer : Store lyophilized powder at -20°C in airtight, light-protected containers to prevent degradation. For dissolved formulations (e.g., 10 mM DMSO stock solutions), aliquot and store at -80°C to avoid freeze-thaw cycles. Monitor solubility in common solvents (e.g., DMSO, PEG300) to prevent precipitation during dilution for in vitro assays .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to minimize skin/eye contact. Work in a fume hood when handling DMSO-based solutions. For accidental exposure, rinse eyes with water for 15 minutes and consult medical advice if irritation persists. Dispose of waste via approved chemical waste protocols to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different cell lines or animal models?

- Methodological Answer : Conduct dose-response assays to establish EC₅₀/IC₅₀ values under standardized conditions (e.g., serum-free media, consistent incubation times). Control for batch-to-batch variability by verifying compound purity before each experiment. Use pathway-specific inhibitors (e.g., PI3K/Akt inhibitors) to isolate mechanisms in conflicting models . For in vivo studies, standardize animal weights (e.g., 20 g mice) and administration routes (e.g., intraperitoneal injection at 10 mg/kg) to reduce variability .

Q. What strategies optimize the synthesis or derivatization of this compound for enhanced bioavailability or target specificity?

- Methodological Answer : Explore regioselective modifications (e.g., acetylation of hydroxyl groups) to improve membrane permeability. Use computational tools (e.g., molecular docking) to predict interactions with targets like MAPK/ERK or NF-κB pathways . Validate derivatives via in vitro ADMET assays (e.g., Caco-2 permeability, microsomal stability) and compare pharmacokinetic profiles to the parent compound .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems (e.g., cancer, inflammation)?

- Methodological Answer : Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to identify dysregulated pathways (e.g., apoptosis, autophagy). Use CRISPR/Cas9-mediated gene knockout models to validate target genes (e.g., Bcl-2 family members). For inflammation studies, measure cytokine levels (e.g., IL-6, TNF-α) in LPS-stimulated macrophages pre/post treatment . Include positive controls (e.g., dexamethasone for anti-inflammatory assays) to benchmark activity .

Q. What experimental controls are essential to ensure reproducibility in studies involving this compound?

- Methodological Answer : Include solvent controls (e.g., DMSO at equivalent concentrations) to rule out vehicle effects. For animal studies, use sham-treated cohorts to assess stress-related variables. In cell-based assays, employ isogenic cell lines (e.g., wild-type vs. mutant p53) to contextualize mechanistic findings. Document all protocols in line with FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Q. Data Analysis and Reporting

Q. How should researchers address variability in NMR or LC-MS data when characterizing this compound?

- Methodological Answer : For NMR, calibrate spectra using internal standards (e.g., TMS) and compare peak integrals to theoretical values. If impurities are detected (<2%), use preparative HPLC for purification. In LC-MS, optimize ionization parameters (e.g., ESI voltage) to enhance signal-to-noise ratios and confirm molecular ions ([M+H]⁺ at m/z 401.46) .

Q. What statistical approaches are appropriate for analyzing dose-dependent effects in preclinical studies?

- Methodological Answer : Use nonlinear regression models (e.g., log[inhibitor] vs. response in Prism) to calculate EC₅₀ values. For in vivo tumor growth assays, apply mixed-effects models to account for longitudinal data. Report confidence intervals and effect sizes to enhance reproducibility .

Q. Ethical and Regulatory Considerations

Q. How can researchers ensure compliance with ethical guidelines when using this compound in animal studies?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for experimental design, including randomization and blinding. Obtain approval from institutional animal care committees (IACUC) and document humane endpoints (e.g., tumor volume limits). Use the "3Rs" framework (Replacement, Reduction, Refinement) to minimize animal use .

Properties

Molecular Formula |

C23H28O6 |

|---|---|

Molecular Weight |

400.5 g/mol |

IUPAC Name |

(5aR,6S,11aR)-6-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3,3-dimethyl-1,5,5a,6,11,11a-hexahydrobenzo[h][2,4]benzodioxepin-8-ol |

InChI |

InChI=1S/C23H28O6/c1-23(2)28-11-15-7-14-9-21(27-4)19(25)10-16(14)22(17(15)12-29-23)13-5-6-18(24)20(8-13)26-3/h5-6,8-10,15,17,22,24-25H,7,11-12H2,1-4H3/t15-,17-,22-/m0/s1 |

InChI Key |

SNCSNQKSYHFYSD-YHEJKZAPSA-N |

Isomeric SMILES |

CC1(OC[C@@H]2CC3=CC(=C(C=C3[C@@H]([C@H]2CO1)C4=CC(=C(C=C4)O)OC)O)OC)C |

Canonical SMILES |

CC1(OCC2CC3=CC(=C(C=C3C(C2CO1)C4=CC(=C(C=C4)O)OC)O)OC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.